An In-depth Technical Guide to 4-(Difluoromethyl)-2-fluorobenzaldehyde: A Keystone Building Block for Modern Drug Discovery
An In-depth Technical Guide to 4-(Difluoromethyl)-2-fluorobenzaldehyde: A Keystone Building Block for Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. These moieties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity. 4-(Difluoromethyl)-2-fluorobenzaldehyde represents a highly valuable, yet specialized, building block that combines three critical pharmacophoric elements: an aromatic aldehyde for synthetic elaboration, an ortho-fluorine atom to modulate electronic and conformational properties, and a para-difluoromethyl group, a unique bioisostere.
Publicly available data on this specific isomer is limited. Therefore, this technical guide, designed for researchers, scientists, and drug development professionals, will synthesize information from closely related, well-characterized analogs to provide a comprehensive and predictive overview. We will delve into its chemical structure, predicted physicochemical and spectroscopic properties, plausible synthetic strategies, and key applications, grounding our analysis in the established principles of physical organic and medicinal chemistry.
Chemical Identity and Structural Features
4-(Difluoromethyl)-2-fluorobenzaldehyde is a trifunctional aromatic compound. The interplay between the electron-withdrawing aldehyde and fluoro groups, and the unique difluoromethyl substituent, creates a distinct electronic and steric profile that is highly sought after for constructing novel molecular entities.
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Chemical Name: 4-(Difluoromethyl)-2-fluorobenzaldehyde
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CAS Number: 875222-54-1
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Molecular Formula: C₈H₅F₃O
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Molecular Weight: 190.12 g/mol
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Chemical Structure:

Predicted Physicochemical Properties
While experimental data for this specific compound is not widely published, we can predict its properties based on well-characterized structural analogs such as 4-(difluoromethyl)benzaldehyde and 2-fluorobenzaldehyde. These predictions provide a reliable baseline for experimental design.
| Property | Predicted Value | Basis for Prediction and Expert Insights |
| Appearance | Colorless to pale yellow liquid | Typical for aromatic aldehydes of this molecular weight. |
| Boiling Point | ~205-215 °C | Based on the boiling point of 4-(difluoromethyl)benzaldehyde (~207-209 °C).[1] The ortho-fluorine may slightly alter intermolecular forces but is not expected to cause a major deviation. |
| Density | ~1.2 - 1.3 g/mL | Based on the density of 4-(difluoromethyl)benzaldehyde (~1.22 g/mL).[1] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc); poorly soluble in water. | The polar aldehyde group offers some polarity, but the fluorinated aromatic ring dominates, leading to overall low aqueous solubility. |
| LogP (Octanol/Water) | ~1.9 - 2.2 | Estimated from analogs. The difluoromethyl group is a lipophilic hydrogen bond donor, influencing this value.[2] |
Predicted Spectroscopic Signature for Structural Verification
Spectroscopic analysis is critical for confirming the identity and purity of 4-(Difluoromethyl)-2-fluorobenzaldehyde. The predicted data below serves as a guide for characterization.
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¹H NMR: The spectrum is expected to be highly characteristic.
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Aldehydic Proton (CHO): A singlet (or doublet due to long-range coupling) between δ 10.3 and 10.5 ppm. The ortho-fluorine's electron-withdrawing effect typically shifts this proton downfield compared to analogs without it.[3]
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Difluoromethyl Proton (CHF₂): A triplet (¹JH-F ≈ 56-58 Hz) between δ 6.6 and 6.9 ppm. This distinctive signal is a hallmark of the difluoromethyl group.
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Aromatic Protons: Three protons in the aromatic region (δ 7.2-8.0 ppm) exhibiting a complex splitting pattern due to H-H and H-F couplings.
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¹³C NMR:
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Carbonyl Carbon (C=O): A signal around δ 188-190 ppm, with potential coupling to the ortho-fluorine.
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Difluoromethyl Carbon (CHF₂): A triplet (¹JC-F ≈ 235-240 Hz).
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Aromatic Carbons: Signals showing characteristic C-F coupling constants. The carbon directly attached to the Ar-F will exhibit a large one-bond coupling (¹JC-F ≈ 250-260 Hz).[4]
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¹⁹F NMR: Two distinct signals are predicted.
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Aromatic Fluorine (Ar-F): A multiplet around δ -100 to -115 ppm.
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Difluoromethyl Group (CHF₂): A doublet (¹JF-H ≈ 56-58 Hz) at a significantly different chemical shift.
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Infrared (IR) Spectroscopy:
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A strong C=O stretching band for the aldehyde at ~1700-1720 cm⁻¹.
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Prominent C-F stretching bands in the region of 1100-1300 cm⁻¹.
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Mass Spectrometry (MS):
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The molecular ion peak (M⁺) at m/z = 190.
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A characteristic fragmentation pattern involving the loss of the formyl group (-29) and subsequent fluorine-related fragments.
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Synthesis and Chemical Reactivity
Proposed Synthetic Strategy: Directed ortho-Formylation
While several synthetic routes could be envisioned, a modern and efficient approach involves the directed C-H formylation of a readily available precursor, 1-fluoro-4-(difluoromethyl)benzene . This strategy avoids pre-functionalization of the aromatic ring and offers high regioselectivity. Transient directing groups, such as orthanilic acids, are particularly effective for the ortho-functionalization of benzaldehydes and related scaffolds.[5]
Caption: Proposed workflow for the synthesis of 4-(Difluoromethyl)-2-fluorobenzaldehyde.
Experimental Protocol: Palladium-Catalyzed Directed C-H Formylation
This protocol is a representative methodology based on established literature for transient-directed C-H functionalization.[5]
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Reactor Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-fluoro-4-(difluoromethyl)benzene (1.0 eq), orthanilic acid (1.2 eq), and a palladium catalyst such as Pd(OAc)₂ (5 mol%).
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Solvent and Reagents: Add a suitable dry solvent (e.g., 1,2-dichloroethane).
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Formylation: Introduce the formylating agent. This can be achieved by pressurizing the sealed vessel with carbon monoxide (CO) gas (e.g., 1-2 atm) or by using a chemical CO source.
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Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl) to remove the directing group, followed by saturated aqueous NaHCO₃ and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.
Chemical Reactivity
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Aldehyde Group: The aldehyde is the primary reactive handle. It readily undergoes a wide range of transformations, including:
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Reductive Amination: To form substituted benzylamines, a crucial step in building more complex drug scaffolds.
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Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes.
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Condensation Reactions: With amines or hydrazines to form imines and hydrazones.[6]
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Nucleophilic Addition: With Grignard or organolithium reagents to form secondary alcohols.
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Difluoromethyl Group: The C-H bond in the CHF₂ group is acidic and can be deprotonated under strong basic conditions to form a difluoromethyl anion (Ar-CF₂⁻).[7][8] This masked nucleophile can then react with various electrophiles, enabling the construction of benzylic difluoromethylene (Ar-CF₂-R) linkages, which are valuable motifs in medicinal chemistry.[7][8]
Applications in Drug Discovery and Development
The title compound is not merely a synthetic intermediate; it is a strategically designed building block for creating next-generation therapeutics.
The "Magic" of Fluorine: Rationale for Use
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Difluoromethyl (CHF₂) Group: This group is a powerful bioisostere. It can mimic hydroxyl (-OH) or thiol (-SH) groups, acting as a hydrogen bond donor, while simultaneously increasing lipophilicity.[2] This unique combination can enhance cell membrane permeability and improve binding to biological targets. Furthermore, the C-H bonds are more robust towards oxidative metabolism compared to a methyl or methylene group, often leading to an improved pharmacokinetic profile.[9]
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Ortho-Fluoro Group: The fluorine at the C2 position exerts a strong inductive electron-withdrawing effect and can act as a hydrogen bond acceptor. Its presence can significantly alter the pKa of adjacent functional groups, modulate the conformation of the molecule by forming intramolecular interactions, and block a potential site of metabolism.[10]
Caption: General workflow for utilizing the title compound in a drug discovery program.
Safety, Handling, and Storage
Disclaimer: A specific Safety Data Sheet (SDS) for 4-(Difluoromethyl)-2-fluorobenzaldehyde is not widely available. The following information is based on the hazard profile of structurally related compounds, such as 2-Fluoro-4-(trifluoromethyl)benzaldehyde and other substituted benzaldehydes.[11][12][13][14][15]
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GHS Hazard Classification (Predicted):
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber), a lab coat, and ensure full skin coverage.
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Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.
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Handling and Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Keep away from strong oxidizing agents, strong bases, and sources of ignition.[12]
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For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen).
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First Aid Measures:
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Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
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Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
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References
-
Muta, K., Okamoto, K., Nakayama, H., Wada, S., & Nagaki, A. Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. ChemRxiv. [Link]
-
Creative Biolabs. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. [Link]
-
Geri, J. B., Wade Wolfe, M. M., & Szymczak, N. K. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9404–9408. [Link]
-
Tilly, D., et al. (2024). The ¹⁸F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Benzaldehydes in Modern Drug Discovery. [Link]
-
U.S. Environmental Protection Agency (EPA). 4-(difluoromethyl)benzaldehyde Properties. CompTox Chemicals Dashboard. [Link]
-
Wikipedia. Fluorobenzaldehyde. [Link]
-
Supporting Information. 4-fluorobenzaldehyde (4). [Link]
-
Cosmetic Ingredient Review. (2023). Safety Assessment of Benzaldehyde as Used in Cosmetics. [Link]
-
GESTIS Substance Database. Benzaldehyde. [Link]
-
Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Benzaldehyde. [Link]
-
Chemical Vendor. 4-fluorobenzaldehyde Fluorobenzaldehyde Pure For Organic Synthesis - 100ml. [Link]
-
Australian Government Department of Health. (2016). Benzaldehyde: Human health tier II assessment. [Link]
-
PENTA. (2025). Benzaldehyde - SAFETY DATA SHEET. [Link]
-
PubChem. 2-Fluoro-4-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
PrepChem. Preparation of 4-fluorobenzaldehyde. [Link]
- Google Patents. US6455739B1 - Production of 4-fluorobenzaldehyde.
-
El-Faham, A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(19), 4449. [Link]
-
ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. [Link]
-
SpectraBase. 4-Fluorobenzaldehyde - Optional[19F NMR] - Chemical Shifts. [Link]
-
Chen, X.-Y., & Sorensen, E. J. (2018). Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups. Journal of the American Chemical Society, 140(8), 2789–2792. [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-Fluorobenzaldehyde(446-52-6) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. | Geri Lab [gerilab.weill.cornell.edu]
- 9. researchgate.net [researchgate.net]
- 10. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cir-safety.org [cir-safety.org]
- 12. gestis-database.dguv.de [gestis-database.dguv.de]
- 13. chemos.de [chemos.de]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. 2-Fluoro-4-(trifluoromethyl)benzaldehyde | C8H4F4O | CID 522929 - PubChem [pubchem.ncbi.nlm.nih.gov]

